molecular formula C8H6BrF2NO3 B1447313 2-Bromo-3-difluoromethoxy-5-nitrotoluene CAS No. 1805527-13-2

2-Bromo-3-difluoromethoxy-5-nitrotoluene

Cat. No.: B1447313
CAS No.: 1805527-13-2
M. Wt: 282.04 g/mol
InChI Key: OAVPJHQFTCXHFA-UHFFFAOYSA-N
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Description

2-Bromo-3-difluoromethoxy-5-nitrotoluene is a chemical compound with the molecular formula C8H6BrF2NO3 and a molecular weight of 282.04 g/mol . It is characterized by the presence of bromine, difluoromethoxy, nitro, and toluene groups in its structure. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-difluoromethoxy-5-nitrotoluene typically involves the bromination of 3-difluoromethoxy-5-nitrotoluene. The reaction is carried out under controlled conditions using bromine or a bromine-containing reagent. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction is monitored and controlled to minimize impurities and maximize yield .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-difluoromethoxy-5-nitrotoluene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-3-difluoromethoxy-5-nitrotoluene is used in various scientific research fields, including:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: The compound is investigated for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Bromo-3-difluoromethoxy-5-nitrotoluene involves its interaction with specific molecular targets. The bromine and nitro groups play a crucial role in its reactivity and binding affinity. The compound can inhibit certain enzymes by forming covalent bonds with active site residues, thereby blocking their activity. Additionally, the difluoromethoxy group enhances its lipophilicity, facilitating its interaction with hydrophobic pockets in proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-3-difluoromethoxy-5-nitrotoluene is unique due to the specific arrangement of its functional groups, which confer distinct chemical properties and reactivity. The presence of both bromine and nitro groups allows for versatile chemical transformations, making it a valuable intermediate in organic synthesis. Its difluoromethoxy group also enhances its stability and lipophilicity compared to similar compounds .

Properties

IUPAC Name

2-bromo-1-(difluoromethoxy)-3-methyl-5-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF2NO3/c1-4-2-5(12(13)14)3-6(7(4)9)15-8(10)11/h2-3,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAVPJHQFTCXHFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Br)OC(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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